Product packaging for 1-(1-methyl-1H-indol-3-yl)-3-phenylurea(Cat. No.:CAS No. 899947-26-3)

1-(1-methyl-1H-indol-3-yl)-3-phenylurea

Cat. No.: B2472653
CAS No.: 899947-26-3
M. Wt: 265.316
InChI Key: JKEZWDSRCFULNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-indol-3-yl)-3-phenylurea is a synthetic organic compound featuring an indole core linked to a phenyl ring via a urea bridge. This structure combines two pharmacologically significant motifs, making it a valuable scaffold for medicinal chemistry and anticancer drug discovery research. The indole nucleus is a privileged structure in drug design, known for its diverse biological activities. Indole derivatives have demonstrated potent antiproliferative properties by targeting crucial cellular pathways. Notably, indole-based compounds can act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . For instance, compounds with structural similarities, such as those featuring a 1-methyl-1H-indol-3-yl group, have been designed as potent inhibitors of tubulin polymerization, showing significant activity against various human cancer cell lines, including HeLa, MCF-7, and HT-29 . Furthermore, the urea functional group is a common feature in molecules designed to act as kinase inhibitors, which are important in targeted cancer therapies . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It also serves as a core structure for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in oncology. Given the broad potential of its constituent parts, this compound represents a versatile chemical tool for biochemical screening and the development of new anticancer candidates. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O B2472653 1-(1-methyl-1H-indol-3-yl)-3-phenylurea CAS No. 899947-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZWDSRCFULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Mechanistic Characterization of Indole Urea Derivatives

Antiproliferative Activity and Cellular Impact in Cancer Models

Indole-urea derivatives have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. The core structure, which combines an indole (B1671886) nucleus with a urea (B33335) moiety, serves as a versatile scaffold for developing potent cytotoxic agents. In vitro studies, primarily utilizing assays like the MTT (methyl thiazolyl tetrazolium) assay, have been crucial in quantifying the growth-inhibitory effects of these compounds.

A series of novel indole derivatives incorporating urea and 1,3,4-thiadiazole (B1197879) motifs were evaluated for their antiproliferative activity against four human cancer cell lines: A549 (lung adenocarcinoma), PC-3 (prostate cancer), K562 (chronic myeloid leukemia), and 5637 (urinary bladder carcinoma). researchgate.net The results indicated that several of these compounds exhibited notable antiproliferative effects, with one in particular showing promising activity against K562 cells with an IC50 value of 9.42 µM. researchgate.net

Further research into 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives revealed potent activity against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cell lines. researchgate.net Certain compounds in this series displayed selective cytotoxicity, with IC50 values below 20 μM against the H460 lung cancer cell line while showing less effect on the normal lung cell line (MCR-5). researchgate.net Similarly, other indole-aryl amide derivatives have shown good activity against various tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). nih.gov

The following table summarizes the reported in vitro antiproliferative activities of selected indole-urea derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeActivity (IC50)Source
Indole-Thiadiazole-Urea Derivative (E25)K562Chronic Myeloid Leukemia9.42 µM researchgate.net
Adamantane-Indole-Urea Derivative (7s)H460Lung Cancer<20 µM researchgate.net
Indole-Aryl Amide Derivative (Compound 2)MCF7Breast Cancer0.81 µM nih.gov
Indole-Aryl Amide Derivative (Compound 2)PC-3Prostate Cancer2.13 µM nih.gov

A key mechanism through which indole-urea derivatives exert their antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells. By interfering with the checkpoints that regulate cell division, these compounds can halt proliferation and lead to cell death.

Studies have shown that this class of compounds can induce cell cycle arrest at different phases. For instance, a novel synthesized benzoylurea (B1208200) derivative, SUD, was found to induce G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells. nih.gov Another indole-aryl amide derivative demonstrated the ability to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This phase-specific arrest prevents the cancer cells from entering the subsequent stages of mitosis, effectively inhibiting their division and growth. The ability of these compounds to modulate the expression of cell cycle-relevant genes and proteins is a central aspect of their anticancer mechanism. nih.gov

Beyond halting the cell cycle, indole-urea derivatives are potent inducers of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. researchgate.netmdpi.com The induction of apoptosis is a hallmark of many effective anticancer agents, and indole-based compounds achieve this through multiple intricate mechanisms. nih.gov

One primary mechanism involves the activation of the caspase cascade, a family of proteases central to executing apoptosis. researchgate.net Research has shown that indole derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8. nih.gov The intrinsic pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. Indole derivatives have been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax. nih.gov This shift in balance leads to mitochondrial membrane depolarization and the activation of caspase-9, which, along with caspase-8, converges to activate the executioner caspase-3. researchgate.netnih.gov

Furthermore, the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, plays a significant role. frontiersin.orgnih.gov Some indole hydrazide compounds have been found to increase the generation of intracellular reactive oxygen species (ROS), which in turn activates the JNK pathway, leading to apoptosis and autophagy. frontiersin.org Other signaling pathways implicated in the pro-apoptotic effects of indoles include the downregulation of NF-κB signaling. mdpi.com

Enzyme and Receptor-Targeted Modulation

The anticancer activity of indole-urea derivatives is frequently linked to their ability to inhibit specific protein kinases, which are enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. ed.ac.uk Dysregulation of kinase activity is a common feature of many cancers. ed.ac.uk

EGFR and SRC: Epidermal Growth Factor Receptor (EGFR) and Src kinase are often co-activated in aggressive tumors, making dual inhibitors a valuable therapeutic strategy. nih.govbenthamdirect.com Studies have identified indole derivatives containing a urea moiety that exhibit potent dual inhibitory activity against both EGFR and SRC kinases. nih.govbenthamdirect.com One such compound demonstrated an IC50 of 1.026 µM against EGFR and a highly potent IC50 of 0.002 µM against SRC kinase. nih.govbenthamdirect.com Urea-containing derivatives, in general, have shown a strong inhibition profile (80.12–89.68%) against SRC kinase. nih.gov

JNK: The c-Jun N-terminal kinase (JNK) is a key mediator of cellular stress responses, and its sustained activation often leads to apoptosis. nih.gov The pro-apoptotic activity of some indole derivatives has been directly linked to the activation of the JNK pathway, often mediated by an increase in reactive oxygen species (ROS). frontiersin.org This indicates that JNK is a significant molecular target for this class of compounds in inducing cancer cell death.

IMPDH: Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Inhibition of IMPDH depletes these crucial building blocks, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. nih.govmostwiedzy.pl Consequently, IMPDH is recognized as a valid target for cancer chemotherapy, and various inhibitors, including those with urea and indole-like structures, have been developed. mostwiedzy.plresearchgate.net

The table below presents the inhibitory activities of selected indole-urea derivatives against various kinases.

Compound ClassTarget KinaseActivity (IC50)Source
Indole Derivative (Compound 16)EGFR1.026 µM nih.govbenthamdirect.com
Indole Derivative (Compound 16)SRC0.002 µM nih.govbenthamdirect.com

In addition to their anticancer properties, indole-urea derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. This activity is primarily based on their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.orgnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's. rsc.org

The indole nucleus is a common moiety in many natural and synthetic cholinesterase inhibitors. rsc.org A variety of indole derivatives, including those with urea functionalities, have shown potent, non-selective inhibitory activities against both AChE and BuChE, with IC50 values often in the low micromolar range (2–5 µM). rsc.org For example, one multifunctional indole-urea derivative (Compound 6) demonstrated potent inhibition of both human MAO-A (IC50 = 4.31 µM), MAO-B (IC50 = 2.62 µM), eeAChE (IC50 = 3.70 µM), and eqBuChE (IC50 = 2.82 µM). rsc.org The design of these molecules often aims to interact with key amino acid residues in the catalytic sites of the cholinesterase enzymes. rsc.org

Cannabinoid Receptor (CB1) Allosteric Modulation and Inverse Agonism

Research has identified certain indole-urea derivatives as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the receptor's response to its natural ligands. nih.gov

Specifically, compounds structurally related to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea have been investigated for their ability to modulate CB1 receptor activity. These modulators can influence the binding affinity of primary ligands and alter the functional response of the receptor. nih.govacs.org Some derivatives have been characterized as negative allosteric modulators (NAMs), which means they reduce the maximal effect of an agonist. unc.edu

In functional assays, such as those measuring calcium mobilization, these compounds have been shown to dose-dependently reduce the maximum effect of CB1 agonists. unc.edu This activity suggests a potential therapeutic application in conditions where dampening, but not completely blocking, CB1 signaling is desirable. The indole scaffold is a key structural feature for these allosteric modulators, with modifications to the indole ring and the phenylurea moiety influencing potency and efficacy. unc.edu Furthermore, some benzhydryl-phenylurea derivatives have been identified as inverse agonists at the CB1 receptor, a mechanism that suppresses the receptor's basal activity. documentsdelivered.com

Other Enzyme Systems (e.g., COX-2, 15-LOX, Insulysin, Pepsin/Trypsin)

Indole derivatives have been investigated for their inhibitory effects on various enzyme systems, including cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), both of which are involved in inflammatory processes. nih.govnih.gov

COX-2 Inhibition: Certain 1,3-dihydro-2H-indolin-2-one derivatives, which share a core indole structure, have demonstrated inhibitory activity against COX-2. nih.gov The indole moiety is considered an important pharmacophore for anti-inflammatory activity, as seen in the established nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Molecular docking studies suggest that these compounds can bind within the active site of the COX-2 enzyme. rsc.org

15-LOX Inhibition: The indole core is also a feature of some 15-LOX inhibitors. nih.gov This enzyme plays a role in the biosynthesis of inflammatory mediators. nih.gov Structure-activity relationship studies have shown that substitutions at the 3-position of the indole ring can significantly affect the inhibitory potency against human 15-lipoxygenase-1 (h-15-LOX-1). nih.govnih.gov

While specific data on the direct inhibition of insulysin, pepsin, or trypsin by this compound is not extensively detailed in the provided context, the broader class of indole derivatives has been a source of various enzyme inhibitors.

Antimicrobial and Antitubercular Efficacy against Pathogens

The indole nucleus is a prominent scaffold in the development of antimicrobial and antitubercular agents. nih.govresearchgate.net

Antimicrobial Activity: Indole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antimicrobial effect can be influenced by substitutions on the indole ring and the nature of the side chains. mdpi.com For instance, some indolyl derivatives containing amino-guanidinium moieties have been synthesized and evaluated for their activity against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antitubercular Activity: Several compounds containing the 1-adamantyl-3-phenyl urea structure have been identified as potent agents against Mycobacterium tuberculosis. researchgate.net These compounds are thought to act by inhibiting the MmpL3 membrane transporter, which is crucial for the transport of mycolic acids in the bacterium. researchgate.net Additionally, other indole-containing hybrids, such as those with quinoline (B57606) and benzothiazole, have demonstrated promising antitubercular activity against the H37Rv strain of M. tuberculosis. mdpi.com

Compound TypeTarget Organism/StrainKey Findings
Indolyl-guanidinium derivativesESKAPE pathogens, MRSAShowed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov
1-Adamantyl-3-phenyl ureasMycobacterium tuberculosisPotent inhibitors of the MmpL3 membrane transporter. researchgate.net
Quinoline-urea-benzothiazole hybridsM. tuberculosis H37RvExhibited significant in vitro antitubercular activity. mdpi.com

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The indole scaffold is a key feature in many compounds with anti-inflammatory properties. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade and the modulation of inflammatory signaling pathways.

Indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. nih.govnih.gov Specifically, some derivatives exhibit selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govcaldic.com This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, certain indole-containing compounds have been found to inhibit 15-lipoxygenase (15-LOX), another enzyme that contributes to the synthesis of pro-inflammatory molecules. nih.govmdpi.com The inhibition of 12/15-LOX has been shown to reduce neuroinflammation by suppressing inflammasomes. frontiersin.org

Research on Neurodegenerative Disease Models (excluding clinical data)

Indole-based compounds are of significant interest in the research of neurodegenerative diseases due to their diverse biological activities that can target multiple pathological pathways. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. The inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease. Several indole derivatives have been identified as potent and selective inhibitors of MAO-B. nih.govmdpi.com

For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been reported as a novel, selective, and competitive inhibitor of human MAO-B. nih.govresearchgate.net Kinetic studies have shown that some of these indole-based inhibitors act through a competitive mode of inhibition. nih.gov The selectivity for MAO-B over MAO-A is a key characteristic of these compounds, which is important for minimizing potential side effects.

In vitro Neuroprotection Studies

Animal models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are employed to study the neurodegenerative processes seen in Parkinson's disease. jkns.or.krbohrium.com In such models, the potential neuroprotective effects of various compounds are evaluated.

While direct in vitro neuroprotection studies specifically for this compound are not detailed in the provided context, the broader class of indole derivatives has been explored for neuroprotective properties. The inhibition of enzymes like 12/15-LOX, which is implicated in oxidative stress and neuronal cell death, represents a potential mechanism for neuroprotection. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Elements for Biological Activity

The pharmacophore of indole-urea compounds consists of several key structural elements that are fundamental for their biological activity. These elements work in concert to facilitate interactions with biological targets, such as protein kinases or other enzymes. The primary components are the indole (B1671886) nucleus, the urea (B33335) linker, and the terminal phenyl ring.

Indole Nucleus : The indole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic bioactive molecules. nih.govchula.ac.th It typically serves as a hydrophobic anchor, fitting into corresponding pockets on target proteins. The lone pair of electrons on the indole nitrogen atom contributes to the aromatic system, enhancing the molecule's stability and reactivity. nih.gov The N-H group of an unsubstituted indole can act as a hydrogen bond donor, which is a critical interaction for binding to many biological macromolecules. nih.gov

Urea Moiety : The urea group (-NH-CO-NH-) is a critical hydrogen-bonding element. nih.gov Its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to form strong and specific interactions within the binding sites of target proteins, such as with the hinge region of kinases. nih.gov The planarity and rigidity of the urea functional group help to properly orient the indole and phenyl moieties for optimal binding. nih.gov

Phenyl Ring : The terminal phenyl group generally occupies a hydrophobic pocket on the target enzyme. nih.gov Its interactions are often driven by van der Waals forces and hydrophobic contacts. The substitution pattern on this ring is a key area for modification to improve potency and selectivity, as discussed in the following section.

The conjugation of these pharmacophores is a well-established strategy in drug design, inspired by clinically approved drugs that contain either indole or urea motifs. nih.gov

Key Structural ElementRole in Biological Activity
Indole Core Hydrophobic anchor; potential H-bond donor (if N-H is present); π-stacking interactions. nih.govnih.gov
Urea Linker Hydrogen bond donor and acceptor; provides structural rigidity and correct orientation. nih.gov
Terminal Phenyl Ring Occupies hydrophobic pockets; site for substitutions to modulate activity and properties. nih.gov

Impact of Substitutions on the Phenyl Ring of the Urea Moiety

Modifications to the terminal phenyl ring of the urea moiety have a profound impact on the biological activity of indole-urea derivatives. SAR studies have systematically explored how the position, size (steric effects), and electronic nature of substituents influence potency.

Research on various phenylurea derivatives demonstrates that substitutions at the para-position are often favored. nih.gov This position typically extends into a hydrophobic pocket of the target protein, and substituents here can modulate binding affinity. Electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups (NO₂), at the para-position can be beneficial for activity. nih.govnih.gov This is potentially because they enhance the hydrogen bond donating capacity of the adjacent urea N-H group. nih.gov

Conversely, bulky substituents or substitutions at the ortho- and meta-positions often lead to a decrease or complete loss of activity. nih.gov This is likely due to steric hindrance, which prevents the molecule from adopting the optimal conformation for binding to its target.

In one study of aryl pyridine (B92270) derivatives appended with a 1,3-diphenylurea (B7728601) moiety, di-halogenated phenyl analogues displayed considerably greater anti-tumour activity than mono-halogenated analogues. nih.gov This highlights that multiple substitutions can be advantageous, provided they are in favorable positions.

Phenyl Ring SubstitutionPositionElectronic NatureImpact on Activity (Example Target)Reference
-ClparaElectron-withdrawingIncreased activity nih.gov
-BrparaElectron-withdrawingIncreased activity nih.gov
-NO₂paraStrong electron-withdrawingPotent activity nih.gov
-OCH₃paraElectron-donatingVariable/Reduced activity nih.gov
Bulky Groupsortho, meta-Loss of activity due to steric clash nih.gov

Influence of Modifications on the Indole Core and N-Methyl Group

The indole core and its substituents are as critical as the phenyl ring in determining the biological profile of these compounds. Modifications at this end of the molecule can significantly alter binding affinity, selectivity, and physicochemical properties.

The N-H of the indole ring can be a crucial hydrogen bond donor. nih.gov However, substitution on this nitrogen, such as the methyl group in 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, can also be beneficial. N-methylation prevents the formation of a hydrogen bond at this position but increases the lipophilicity of the molecule, which can enhance cell permeability. In some contexts, the introduction of a methyl group at the N-1 position of the indole has been shown to slightly enhance cytotoxic activity. nih.gov

Substitutions on the benzene (B151609) portion of the indole ring also play a key role. The introduction of substituents at the C-5 position can enhance anti-tumor activity, whereas modifications at the C-7 position have been found to be detrimental. nih.gov Furthermore, molecular docking studies have suggested that strong electron-withdrawing groups on the indole's phenyl ring are important for interaction with the binding pockets of certain proteins. nih.gov

Indole Core ModificationEffectPotential Rationale
N-1 Methylation Can enhance activity. nih.govIncreases lipophilicity, potentially improving membrane permeability.
N-1 H (unsubstituted) Can form a hydrogen bond. nih.govProvides an additional interaction point with the target protein.
Substitution at C-5 Can enhance activity. nih.govThe substituent may interact favorably with a specific sub-pocket in the binding site.
Substitution at C-7 Can reduce activity. nih.govThe substituent may cause a steric clash or unfavorable electronic interactions.
Electron-withdrawing groups Can be important for binding. nih.govMay enhance interactions with specific amino acid residues in the target.

Role of Linker Chains and Heterocyclic Spacers in Indole-Urea Derivatives

To further explore the chemical space and optimize activity, researchers often introduce linker chains or replace the phenyl ring with other heterocyclic systems. These modifications can alter the molecule's flexibility, geometry, and potential interaction points.

The length and flexibility of a linker chain inserted between two active fragments are critical parameters affecting the bioactivity of the resulting molecule. nih.gov Studies on fusion proteins and bivalent ligands have shown that an optimal linker length is necessary to allow both fragments to bind to their respective sites simultaneously without strain. nih.govnih.gov A longer, more flexible linker might enhance the stability and activity of a compound compared to a shorter, rigid one. nih.gov While the parent compound does not have a linker, this strategy is common in the design of its derivatives to target adjacent binding sites on a protein.

Replacing the terminal phenyl ring with other heterocyclic rings is another common strategy. The introduction of different heterocycles can affect the compound's physical properties, such as solubility and dissociation constants, and can introduce new hydrogen bonding or metal-coordinating capabilities. nih.govmdpi.com For example, replacing the phenyl ring with a pyridine or pyrazole (B372694) can alter the electronic distribution and provide a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to new interactions with the target and improved selectivity. nih.gov

Modification StrategyDescriptionImpact on Properties
Linker Insertion Inserting a flexible or rigid chain (e.g., alkyl, polyethylene (B3416737) glycol) between the indole and urea moieties.Alters distance and orientation between pharmacophores; affects entropy of binding. nih.govnih.gov
Heterocyclic Spacers Replacing the terminal phenyl ring with another aromatic heterocycle (e.g., pyridine, pyrazole, thiazole).Modifies electronic properties, solubility, and hydrogen bonding potential; can introduce new binding interactions. nih.govmdpi.comnih.gov

Rational Design for Enhanced Potency and Selectivity

Rational drug design leverages the SAR and SPR data to create new molecules with improved therapeutic profiles. nih.gov This approach is a departure from traditional high-throughput screening of random compounds and instead relies on a hypothesis-driven, iterative process of design, synthesis, and biological evaluation. nih.gov

The primary goal is to enhance a compound's potency (the concentration required to produce an effect) and its selectivity (its ability to interact with the intended target over other proteins). High selectivity is crucial for minimizing off-target effects.

Key strategies in the rational design of indole-urea derivatives include:

Structure-Based Design : When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how a designed molecule will bind. nih.gov This allows for the precise placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and avoid steric clashes. nih.gov For example, if a binding pocket has a specific space, a substituent can be added to the phenyl ring to fill that space and increase affinity. nih.gov

Pharmacophore-Based Design : This involves creating a model of the essential structural features required for activity. New molecules are then designed to match this pharmacophore model. For indole-ureas, this would involve maintaining the core indole, urea, and aromatic ring structure while modifying peripheral groups. nih.gov

Conformational Restriction : Introducing structural constraints, such as rings or double bonds, can lock the molecule into its "active" conformation. acs.org This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in potency and selectivity. acs.org

Through these rational approaches, lead compounds like this compound can be systematically optimized to yield derivatives with significantly enhanced potency and a more desirable selectivity profile. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 1-(1-methyl-1H-indol-3-yl)-3-phenylurea interact with biological targets, typically proteins or enzymes.

Docking studies on analogous aryl urea (B33335) compounds reveal that the urea moiety is a critical pharmacophore for establishing strong interactions within a protein's active site. The two NH groups and the carbonyl oxygen of the urea linker act as potent hydrogen bond donors and acceptors, respectively. nih.gov

In a typical binding scenario for an indolyl-phenylurea derivative, the following interactions are observed:

Hydrogen Bonding: The NH groups of the urea bridge commonly form hydrogen bonds with the side chains of acidic amino acid residues such as glutamate (B1630785) (Glu) or aspartate (Asp), or with the backbone carbonyl oxygen of residues in the active site. nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic rings—the 1-methyl-1H-indole and the phenyl group—engage in hydrophobic, pi-pi stacking, or pi-cation interactions with aromatic or aliphatic residues like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), or leucine (B10760876) (Leu). These interactions are crucial for anchoring the ligand within the binding pocket.

For instance, in studies of N,N-diphenylurea derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), the urea scaffold interacts with key residues while the aromatic portions of the molecule occupy hydrophobic pockets near the enzyme's heme group. frontiersin.org The specific orientation and interactions define the compound's inhibitory potential.

Table 1: Plausible Interacting Residues for this compound in a Kinase Active Site (Hypothetical Example)

Functional Group of Ligand Interaction Type Potential Amino Acid Residues
Urea N-H (Indole side) Hydrogen Bond Donor Asp, Glu
Urea N-H (Phenyl side) Hydrogen Bond Donor Asp, Glu
Urea C=O Hydrogen Bond Acceptor Lys, Arg (backbone NH)
Indole (B1671886) Ring π-Stacking / Hydrophobic Phe, Tyr, Trp
Phenyl Ring Hydrophobic Val, Leu, Ile

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. These scores are instrumental in ranking potential drug candidates before their synthesis. For example, docking studies on N,N-diphenylurea derivatives against IDO1 have reported binding scores ranging from -6.2 to -7.7 kcal/mol. frontiersin.org

Furthermore, by comparing the docking scores of a single compound against multiple protein targets, researchers can predict its selectivity. A compound that shows a significantly better binding score for the intended target over other off-target proteins is predicted to have higher selectivity, which is a desirable property for minimizing side effects. Modifications to the indole or phenyl rings of this compound would be expected to alter these binding affinities, allowing for computational optimization of both potency and selectivity. mdpi.com

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Gap Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to analyze the distribution of electrons and predict molecular reactivity.

DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's electronic behavior.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. For indole itself, DFT calculations at the B3LYP/6-311+G** level have determined the HOMO-LUMO gap to be approximately -2.62 eV. researchgate.net The electronic properties of this compound would be influenced by the combination of the indole and phenylurea moieties. These quantum chemical parameters are also valuable descriptors in building QSAR models. nih.gov

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

Parameter Description Typical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Chemical reactivity and stability
Chemical Hardness (η) Resistance to change in electron distribution Related to stability (η ≈ ΔE / 2)
Electronegativity (χ) Power to attract electrons Related to reactivity (χ ≈ -(EHOMO + ELUMO)/2)

Conformational Analysis and Potential Energy Surfaces of Urea Systems

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

For N-alkyl-N'-aryl ureas, computational studies have shown that the molecule can exist in several low-energy conformations defined by the dihedral angles around the urea C-N bonds. nih.gov The most common conformations are trans-trans and cis-trans. researchgate.net In the trans-trans form, both substituents (the indole and phenyl groups) are positioned trans to the carbonyl oxygen. In the cis-trans conformation, one substituent is cis and the other is trans. researchgate.net

Computational methods like Well-Tempered Metadynamics can be used to generate conformational free-energy landscapes, which map the relative energies of all possible conformations. nih.gov These studies reveal the most stable (lowest energy) conformers and the energy barriers required to transition between them. For some N-aryl ureas, the cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond. nih.gov Understanding the preferred conformation is vital, as only a specific shape may fit into the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for a class of compounds like indolyl-phenylurea derivatives, researchers first compile a dataset of molecules with known biological activities (e.g., IC₅₀ values). tandfonline.com Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, partial charges. nih.gov

Hydrophobic: LogP (partition coefficient). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a model is generated that links a selection of these descriptors to the observed activity. eurjchem.comnih.gov For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors found that descriptors related to molecular size, branching, and polarizability were key to predicting activity. nih.gov

A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, saving significant time and resources in the drug discovery process. eurjchem.comnih.gov

Cheminformatics and Bioinformatics for Library Design and Screening

The application of computational tools in drug discovery has become indispensable for the efficient design of chemical libraries and the identification of promising lead compounds. For a molecule like this compound, which contains both an indole and a phenylurea moiety, cheminformatics and bioinformatics play a crucial role in leveraging these structural features for targeted library design and virtual screening campaigns. The indole nucleus, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govu-tokyo.ac.jp

Cheminformatics techniques are employed to analyze the chemical space around the this compound scaffold. This involves the creation of virtual libraries by enumerating a vast number of derivatives through the combinatorial attachment of various substituents at different positions on the indole and phenyl rings. These virtual libraries can then be filtered based on calculated physicochemical properties to ensure "drug-likeness," adhering to principles such as Lipinski's rule of five. This initial filtering step is critical for reducing the number of compounds to be synthesized and tested, thereby saving time and resources. mdpi.comnih.gov

Bioinformatics tools are subsequently used to guide the screening of these focused libraries against specific biological targets. For instance, if the goal is to identify kinase inhibitors, a common application for phenylurea derivatives, the virtual library can be docked into the ATP-binding site of a target kinase. drugbank.com This structure-based virtual screening approach scores the potential binding affinity of each compound, allowing for the prioritization of candidates with the most favorable interactions.

A typical workflow for the design and screening of a library based on the this compound scaffold is outlined below:

StepDescriptionComputational Tools/Techniques
1. Scaffold Selection The core structure of this compound is chosen as the starting point.Chemical structure databases, literature analysis
2. Virtual Library Enumeration A large virtual library of derivatives is generated by adding various R-groups to the scaffold.Combinatorial library enumeration software
3. Property Filtering The virtual library is filtered based on physicochemical properties (e.g., molecular weight, logP) to remove non-drug-like molecules.Molecular property calculators (e.g., ADMET predictors)
4. Target Selection A biological target of interest is identified based on disease pathology.Bioinformatics databases (e.g., PDB, UniProt)
5. Virtual Screening The filtered library is computationally screened against the selected target.Molecular docking software (e.g., AutoDock, Glide)
6. Hit Prioritization The top-scoring compounds are selected for synthesis and biological evaluation.Scoring functions, binding energy calculations

Detailed research findings for analogous compounds demonstrate the effectiveness of this approach. For example, a study on phenylurea derivatives as antitumor agents utilized molecular docking to predict the binding of their designed compounds to checkpoint kinase 1 (CHK1). researchgate.net Similarly, virtual screening of indole derivatives has been successfully employed to identify inhibitors of various enzymes, including the SARS-CoV-2 main protease. nih.gov

The table below illustrates a hypothetical subset of a virtual library derived from the this compound scaffold, along with calculated properties and docking scores against a hypothetical kinase target.

Compound IDR-group (on phenyl ring)Molecular Weight ( g/mol )logPPredicted Docking Score (kcal/mol)
Parent -H279.333.5-7.2
Lib-001 4-Cl313.784.2-8.1
Lib-002 4-OCH3309.363.4-7.8
Lib-003 4-CF3347.334.5-8.5
Lib-004 3,4-diCl348.224.9-9.2

This data-driven approach, combining cheminformatics for library design and bioinformatics for targeted screening, significantly enhances the efficiency of discovering novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies in Indole Urea Research

High-Resolution Spectroscopic Techniques for Structural Confirmation of Complex Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are primary tools for the structural elucidation of indole-urea derivatives. semanticscholar.orgmdpi.com ¹H NMR provides information on the chemical environment of hydrogen atoms, including their number, type, and proximity to one another. For a compound like 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, characteristic signals would be expected for the protons on the indole (B1671886) ring, the phenyl ring, the N-methyl group, and the urea (B33335) NH groups. mdpi.comchemicalbook.com For instance, the N-methyl group would likely appear as a singlet, while the aromatic protons would present as complex multiplets. mdpi.comrsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can further establish connectivity between protons and carbons. semanticscholar.orgmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. mdpi.comrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte, which are then separated based on their mass-to-charge ratio. rsc.orgnih.gov The resulting data can confirm the molecular formula with high accuracy, distinguishing it from other potential structures with the same nominal mass. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information by revealing how the molecule breaks apart, offering clues to its substructures. nih.govupsc.se

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.commdpi.com For an indole-urea compound, characteristic absorption bands would be observed for the N-H stretching of the urea and indole moieties, the C=O stretching of the urea carbonyl group, and C=C stretching from the aromatic rings. mdpi.commdpi.com

Table 1: Representative Spectroscopic Data for Indole-Urea Analog Characterization

TechniqueObserved FeatureTypical Chemical Shift/Frequency RangeStructural Inference
¹H NMRSinglet~3.7 ppmN-CH₃ group on indole ring rsc.org
Multiplets~6.9-7.8 ppmAromatic protons on indole and phenyl rings chemicalbook.comrsc.org
Broad Singlets~8.5, ~5.9 ppmNH protons of the urea linkage chemicalbook.com
¹³C NMRSignal~155 ppmUrea carbonyl carbon (C=O) mdpi.com
Signals~110-140 ppmAromatic carbons rsc.orgnih.gov
FT-IRStretching Band~3300 cm⁻¹N-H groups mdpi.commdpi.com
Stretching Band~1630 cm⁻¹Urea carbonyl group (C=O) mdpi.commdpi.com
HRMS (ESI)[M+H]⁺ ionCalculated vs. Found massConfirms elemental composition rsc.orgnih.gov

Chromatographic Methods for Purity and Isolation in Synthetic Research

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used method for analyzing the purity of indole-urea compounds. nih.govnih.gov A nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mtc-usa.com The compound's retention time is a characteristic property under specific conditions (flow rate, mobile phase composition, column type). nih.gov Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net HPLC can also be used on a preparative scale to isolate the pure compound from reaction byproducts. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of a chemical reaction and for preliminary purity checks. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system, and the separated spots are visualized, often using UV light. nih.gov The retention factor (Rf) value is a key parameter for identifying compounds. nih.gov

Table 2: Common Chromatographic Conditions for Indole-Urea Analog Analysis

MethodStationary PhaseTypical Mobile PhaseDetectionApplication
Analytical RP-HPLCC18 Silica GelGradient of Water and Acetonitrile nih.govUV (e.g., 210, 280 nm) nih.govmtc-usa.comPurity assessment, quantitative analysis
Preparative HPLCC18 Silica GelIsocratic or gradient elutionUVPurification of final compound
TLCSilica Gel (HSGF 254) rsc.orgPetroleum Ether/Ethyl Acetate mixture rsc.orgUV Light (254 nm)Reaction monitoring, fraction screening

In vitro Metabolic Stability Assessment in Research Models

Understanding a compound's metabolic stability is crucial in early-stage research. researchgate.net In vitro assays provide an initial estimate of how a compound might be metabolized by enzymes in the body, which influences its potential half-life and bioavailability. nih.gov

The most common research model involves incubating the test compound with liver microsomes. nih.gov These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. frontiersin.org The assay is initiated by adding a cofactor like NADPH. nih.gov Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govfrontiersin.org From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov Some studies show that indole derivatives can exhibit high metabolic stability, with minimal degradation over the incubation period. researchgate.net

Table 3: Example Data from an In vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

CompoundIncubation Time (min)% Parent Compound RemainingCalculated t½ (min)Intrinsic Clearance (mL/min/kg)
Compound X (Indole-Urea Analog)010023.2 nih.gov34.7 nih.gov
588
1570
3045
6020
Verapamil (Positive Control)60<10--

Radioligand Displacement Assays for Receptor Binding Quantification

To determine if a compound interacts with a specific biological target, such as a G protein-coupled receptor (GPCR), radioligand displacement assays are the gold standard. giffordbioscience.com These assays measure the affinity of a test compound for a receptor by quantifying its ability to compete with a known radiolabeled ligand that binds to the same site. nih.gov

In this competitive binding assay, a constant concentration of a high-affinity radioligand is incubated with a preparation of cells or membranes expressing the target receptor, along with increasing concentrations of the unlabeled test compound (the "competitor"). giffordbioscience.commerckmillipore.com As the concentration of the test compound increases, it displaces the radioligand from the receptor. The amount of bound radioactivity is measured, and the data are used to generate a displacement curve. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. giffordbioscience.com The IC₅₀ value can then be converted to an equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Multi-Spectral Analysis for Molecular Interactions and Binding Properties

Investigating how a compound like this compound interacts with biomacromolecules, such as transport proteins like human serum albumin (HSA), is important for understanding its distribution and bioavailability. Multi-spectral techniques can provide valuable insights into these non-covalent binding interactions. nih.gov

Fluorescence Spectroscopy: This technique can be used to study the binding of a compound to a protein if either the compound or the protein has intrinsic fluorescence (like the tryptophan residues in HSA). nih.gov When the compound binds to the protein, it can cause a quenching (decrease) of the protein's fluorescence intensity. By analyzing the quenching effect at different compound concentrations, one can determine binding constants and the number of binding sites. nih.gov Synchronous fluorescence can provide information about the microenvironment around specific amino acid residues. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. nih.gov Significant changes in the CD spectrum of a protein like HSA after the addition of the indole-urea compound would indicate that the binding event alters the protein's conformation. nih.gov

These spectroscopic methods, often complemented by computational approaches like molecular docking, provide a comprehensive picture of the binding mechanism, affinity, and structural consequences of the interaction between a small molecule and its biological targets. nih.gov

Academic Patent Landscape and Emerging Research Directions

Analysis of Academic Patent Applications Highlighting Indole-Urea Structural Motifs

The patent landscape for compounds incorporating the indole-urea motif is both broad and indicative of the scaffold's therapeutic potential. The urea (B33335) moiety has been a central feature in medicinal chemistry for over a century, with its application in anticancer agents being particularly noteworthy. frontiersin.orgnih.gov An analysis of patent applications reveals a significant focus on kinase inhibitors, where the aryl-urea structure is a pivotal pharmacophoric feature. nih.gov The indole (B1671886) ring, a prominent heterocycle in bioactive compounds, is often coupled with the urea linker to target a variety of enzymes and receptors. nih.govopenmedicinalchemistryjournal.com

Academic and industrial research groups have filed numerous patents for indole-urea derivatives targeting critical pathways in diseases like cancer, neurodegenerative disorders, and infectious diseases. frontiersin.orgrsc.org For instance, the design of diaryl ureas as kinase inhibitors often incorporates heterocyclic rings like indole to fine-tune potency, selectivity, and pharmacokinetic properties. frontiersin.org Other patented applications include inhibitors for enzymes such as carbonic anhydrase and bacterial gyrase B, demonstrating the scaffold's versatility. nih.govresearchgate.net

Table 1: Representative Therapeutic Targets in Indole-Urea Patent Applications

Therapeutic Target Class Specific Examples Disease Area Key Structural Feature
Protein Kinases Ras-Raf-MEK-ERK pathway inhibitors Cancer Diaryl urea with indole substitution
DNA Gyrase Bacterial Gyrase B (GyrB) Bacterial Infections Azaindole ureas
Carbonic Anhydrases hCA I, II, IX, XII Cancer, Glaucoma Indole-sulfonamide ureido derivatives

| Multi-target Agents | MAO & ChE inhibitors | Alzheimer's Disease | Indole core with urea and propargylamine (B41283) moieties |

Future Perspectives in the Design and Discovery of Indole-Urea Based Bioactive Agents

The future for bioactive agents based on the indole-urea structure is geared towards enhancing specificity, developing multi-target agents, and exploring novel therapeutic applications. The synthetic versatility of the scaffold allows for extensive chemical modification, enabling researchers to create large libraries of compounds for high-throughput screening. nih.govfrontiersin.org

A key future direction is the development of "hybrid molecules" where the indole-urea core is combined with other pharmacophores to create multifunctional drugs. nih.govresearchgate.net This strategy is particularly promising for complex multifactorial diseases like Alzheimer's, where agents that can modulate multiple targets (e.g., monoamine oxidase and cholinesterases) are highly sought after. rsc.org Incorporating a urea moiety in place of more metabolically labile groups, such as carbamates, is a strategy being explored to improve the stability and pharmacokinetic profiles of drug candidates. rsc.org

Furthermore, computational and structure-based drug design will continue to play a crucial role. nih.gov Understanding the specific interactions between the indole-urea motif and its target protein, such as the hydrogen bonding patterns of the urea group and potential pi-stacking of the indole ring, allows for the rational design of next-generation inhibitors with improved potency and reduced off-target effects. nih.govmdpi.com The exploration of new biological targets for this versatile scaffold remains an active area of research, with potential applications in treating a wide range of conditions, from viral infections to metabolic disorders. nih.gov

Table 2: Future Research Directions for Indole-Urea Agents

Research Direction Design Strategy Potential Therapeutic Application Desired Outcome
Multi-Target Agents Molecular hybridization with other pharmacophores Neurodegenerative diseases, Cancer Single molecule addressing multiple disease pathways
Improved Pharmacokinetics Bioisosteric replacement (e.g., urea for carbamate) Various Enhanced metabolic stability and in vivo efficacy
Targeting Drug Resistance Novel indole substitutions to overcome resistance mutations Infectious Diseases, Cancer Efficacy against resistant bacterial or cancer cell strains

| Computational Design | In silico screening and molecular docking | Various | Rational design of highly potent and selective inhibitors |

Interdisciplinary Approaches in Indole-Urea Hybrid Research

The advancement of research into indole-urea hybrids is fundamentally an interdisciplinary endeavor, integrating expertise from medicinal chemistry, computational biology, pharmacology, and structural biology. The design and synthesis of novel indole-urea derivatives by medicinal chemists is the foundational step. researchgate.netmdpi.com

This process is increasingly guided by computational biologists who use molecular docking and simulation techniques to predict how these molecules will interact with their biological targets. rsc.orgresearchgate.net This in silico analysis helps prioritize which compounds to synthesize, saving time and resources.

Once synthesized, pharmacologists conduct in vitro and in vivo testing to evaluate the biological activity of the compounds. researchgate.net This includes screening against panels of cancer cell lines, testing for antimicrobial efficacy, or measuring enzyme inhibition. nih.govresearchgate.net Finally, structural biologists may use techniques like X-ray crystallography to determine the precise three-dimensional structure of an indole-urea compound bound to its target protein. nih.gov This information provides critical insights into the mechanism of action and offers a roadmap for further rational design and optimization, creating a feedback loop that drives the discovery of more effective therapeutic agents. nih.gov This synergistic cycle of design, synthesis, testing, and structural analysis is essential for translating the potential of the indole-urea scaffold into clinical candidates. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole ring followed by urea bond formation. Key parameters include:

  • Temperature : Maintain 60–80°C during coupling reactions to avoid side products.
  • pH : Use mildly acidic conditions (pH 5–6) to stabilize intermediates.
  • Catalysts : Employ carbodiimides (e.g., EDC) for efficient amide/urea bond formation.
    Analytical validation via NMR (to confirm substituent positions) and HPLC (for purity ≥95%) is critical .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole and phenyl group connectivity.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., as demonstrated for analogous indole-urea derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₆H₁₅N₃O, theoretical 265.12 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, IC₅₀ reported in low micromolar ranges for related indole-urea analogs) .
  • Enzyme Inhibition : Fluorescence-based assays to test interactions with targets like IDO1 or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Functional Group Substitution : Systematically replace methyl or phenyl groups with halogens, sulfonamides, or heterocycles to modulate solubility and binding affinity.
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects and molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .
  • In Vivo Validation : Prioritize analogs with improved logP (1–3) and bioavailability for pharmacokinetic studies .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies for indole-urea derivatives?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC and compare with certified reference standards (e.g., NIST-traceable materials) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity).
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assays via flow cytometry) .

Q. What experimental design strategies (e.g., factorial design) can optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :

  • Factorial Design : Test variables like solvent polarity (DMSO vs. DMF), catalyst loading (0.1–1.0 eq), and temperature (40–100°C) in a 2³ factorial matrix.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities .

Q. How can computational tools predict the environmental and toxicological hazards of this compound?

  • Methodological Answer :

  • QSAR Models : Use tools like TEST (Toxicity Estimation Software Tool) to estimate acute toxicity (e.g., LC₅₀ for aquatic organisms).
  • ADMET Prediction : Software such as SwissADME to assess absorption, distribution, and potential hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.